Thalidomide-Pip-N-boc: An In-depth Technical Guide for Drug Development Professionals
Thalidomide-Pip-N-boc: An In-depth Technical Guide for Drug Development Professionals
Introduction: Thalidomide-Pip-N-boc, systematically named tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate, is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a versatile E3 ligase ligand, specifically engaging the Cereblon (CRBN) protein, a component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This guide provides a comprehensive overview of its chemical structure, properties, and its application in targeted protein degradation, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Thalidomide-Pip-N-boc incorporates the core thalidomide (B1683933) structure, responsible for binding to CRBN, linked to a piperazine (B1678402) moiety protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group allows for the controlled and site-specific attachment of a linker and a target protein ligand, a fundamental step in PROTAC synthesis.
Chemical Structure:
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IUPAC Name: tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate
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Synonyms: Thalidomide-Pip-N-boc, Thalidomide-piperazine-Boc
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CAS Number: 2222114-64-7[1]
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Molecular Formula: C₂₂H₂₆N₄O₆[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Thalidomide-Pip-N-boc.
| Property | Value | Source |
| Molecular Weight | 442.47 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity (LCMS) | ≥98.82% | [1] |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 116 Ų | PubChem |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Note: Some properties are computed and should be confirmed experimentally.
Synthesis
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for Thalidomide-Pip-N-boc.
Mechanism of Action in PROTACs
Thalidomide-Pip-N-boc functions as the E3 ligase-recruiting element within a PROTAC molecule. The thalidomide moiety binds to the CRBN protein, effectively "hijacking" the E3 ubiquitin ligase complex. This event, in concert with the binding of the other end of the PROTAC to a specific protein of interest (POI), brings the POI into close proximity to the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
PROTAC-Mediated Protein Degradation Pathway:
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
The successful development of PROTACs relies on the rigorous experimental validation of each component's function. Below are detailed methodologies for key experiments to characterize a PROTAC synthesized using Thalidomide-Pip-N-boc.
Protocol 1: CRBN Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This assay confirms the binding of the PROTAC to CRBN in a cellular environment.
Materials:
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Cell line of interest
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Thalidomide-Pip-N-boc based PROTAC
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DMSO (vehicle control)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Antibody specific for CRBN
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Secondary antibody conjugated to HRP
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
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Heating Step: Harvest and wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
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Western Blotting: Collect the supernatant containing the soluble proteins. Determine protein concentration, and perform SDS-PAGE and Western blotting using an anti-CRBN antibody.
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Data Analysis: Quantify the band intensities. Plot the percentage of soluble CRBN as a function of temperature for both the PROTAC-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
CETSA Experimental Workflow:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Target Protein Degradation Assay (Western Blot)
This assay quantifies the degradation of the target protein induced by the PROTAC.
Materials:
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Cell line expressing the protein of interest (POI)
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Thalidomide-Pip-N-boc based PROTAC
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DMSO (vehicle control)
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Lysis buffer
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Primary antibody specific to the POI
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Seed cells and treat with a dose range of the PROTAC and a vehicle control for a specified time (e.g., 18-24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane and incubate with the primary antibody against the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Western Blot Analysis Workflow:
Caption: Experimental workflow for Western blot analysis of protein degradation.
Downstream Signaling Pathways
The biological consequences of using a Thalidomide-Pip-N-boc-based PROTAC are directly related to the degradation of the target protein. By depleting the cell of the POI, the PROTAC will modulate the signaling pathways in which the POI is involved. For example, if the POI is a kinase, its degradation will lead to the downregulation of its downstream phosphorylation events. If the POI is a transcription factor, its degradation will alter the expression of its target genes. The specific signaling pathways affected are therefore entirely dependent on the function of the targeted protein.
General Logical Relationship of PROTAC Action:
Caption: Logical flow of a PROTAC's effect on cellular signaling.
Conclusion
Thalidomide-Pip-N-boc is a cornerstone molecule for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure and the presence of a versatile Boc-protected piperazine linker make it an invaluable tool for the development of novel therapeutics based on targeted protein degradation. A thorough understanding of its properties, synthesis, and the experimental protocols for its validation is essential for any researcher or drug development professional working in this exciting and rapidly advancing field.
